Dimethyl 2-[(bromoacetyl)amino]terephthalate
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Overview
Description
Dimethyl 2-[(bromoacetyl)amino]terephthalate, or DBT, is an organic compound that has a variety of uses in the laboratory. It is a powerful reagent used to synthesize and modify other organic compounds, and it has been studied extensively for its use in a variety of scientific research applications.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for Dimethyl 2-[(bromoacetyl)amino]terephthalate involves the reaction of terephthalic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with dimethylamine to form the dimethyl ester. The ester is then reacted with bromoacetyl chloride to form the final product.
Starting Materials
Terephthalic acid, Thionyl chloride, Dimethylamine, Bromoacetyl chloride
Reaction
Step 1: Terephthalic acid is reacted with thionyl chloride to form the corresponding acid chloride., Step 2: The acid chloride is then reacted with dimethylamine to form the dimethyl ester., Step 3: The dimethyl ester is then reacted with bromoacetyl chloride to form Dimethyl 2-[(bromoacetyl)amino]terephthalate.
Mechanism Of Action
DBT acts as a reagent in the synthesis of other organic compounds by providing the necessary reactants for the reaction. It acts as a catalyst in organic reactions by increasing the rate of reaction, and it also acts as a reactant in biochemical and physiological experiments by providing the necessary substrates for the reaction.
Biochemical And Physiological Effects
DBT has been studied for its biochemical and physiological effects. It has been shown to have an effect on the metabolism of drugs and has been used in the development of new drugs. It has also been shown to have an effect on the activity of enzymes, and it has been used in the study of enzyme activity.
Advantages And Limitations For Lab Experiments
DBT has a number of advantages for use in laboratory experiments. It is relatively stable, and it is easy to synthesize and modify. It is also relatively non-toxic, and it has a low cost. However, it is not very soluble in water and can be difficult to work with in aqueous solutions.
Future Directions
DBT has numerous potential future directions. It could be used to develop new drugs or to study the metabolism of existing drugs. It could also be used to study the activity of enzymes and to develop new catalysts for organic reactions. Additionally, it could be used to synthesize new organic compounds or to modify existing compounds. Finally, it could be used to study the biochemical and physiological effects of other organic compounds.
Scientific Research Applications
DBT has been studied extensively for its use in a variety of scientific research applications. It has been used as a reagent in the synthesis of other organic compounds, as a catalyst in organic reactions, and as a reactant in biochemical and physiological experiments. It has also been used in the study of drug metabolism and in the development of new drugs.
properties
IUPAC Name |
dimethyl 2-[(2-bromoacetyl)amino]benzene-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO5/c1-18-11(16)7-3-4-8(12(17)19-2)9(5-7)14-10(15)6-13/h3-5H,6H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUIELGAUVFKIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-[(bromoacetyl)amino]terephthalate |
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